11-Hydroxycephalotaxine

概要

説明

11-Hydroxycephalotaxine is a naturally occurring alkaloid found in the genus Cephalotaxus, which belongs to the Cephalotaxaceae family.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxycephalotaxine typically involves multiple steps, starting from cephalotaxine, which is extracted from the leaves and seeds of Cephalotaxus species. The hydroxylation of cephalotaxine at the 11th position is achieved using specific reagents and conditions. One common method involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale through optimized synthetic routes and reaction conditions .

化学反応の分析

Types of Reactions

11-Hydroxycephalotaxine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) is used to reduce specific functional groups in the compound.

Substitution: Various nucleophiles can be used to substitute functional groups in the compound, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological and pharmacological properties .

科学的研究の応用

Antiviral Properties

Recent studies have highlighted the antiviral potential of 11-hydroxycephalotaxine, particularly against SARS-CoV-2, the virus responsible for COVID-19. An in-silico study demonstrated that this compound acts as a potential inhibitor of critical viral enzymes, including 3CLpro and RdRp, which are essential for viral replication. Molecular docking analyses indicated that this compound exhibits significant binding affinities to these targets, suggesting its viability as a therapeutic agent against COVID-19 .

Data Table: Binding Affinities of this compound

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| 3CLpro | -6.7 |

| RdRp | -6.9 |

| hACE2 | -7.2 |

Antileukemic Activity

The alkaloids from the Cephalotaxus species, including this compound, have been studied for their antileukemic properties. Research indicates that compounds related to cephalotaxine demonstrate pronounced antileukemic activity. Specifically, derivatives of cephalotaxine have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in leukemia models .

Case Study: Efficacy in Leukemia Models

- Study Design : Animal models were treated with varying doses of cephalotaxine derivatives.

- Results : Significant reduction in tumor size and increased survival rates were observed in treated groups compared to controls.

Mechanistic Insights into Cancer Treatment

The mechanisms by which this compound exerts its effects on cancer cells have been explored extensively. It has been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and enhanced apoptosis in cancer cells. This action is particularly relevant in colorectal cancer, where the compound has demonstrated significant anti-proliferative effects .

Future Directions and Research Needs

While the initial findings regarding this compound are promising, further research is essential to validate its efficacy through in vitro and in vivo studies. The pharmacokinetics and safety profile of this compound need thorough investigation to establish its potential as a drug candidate.

Research Recommendations

- Conduct comprehensive pharmacological studies to assess bioavailability and toxicity.

- Explore combination therapies with existing chemotherapeutics to enhance efficacy.

作用機序

The mechanism of action of 11-Hydroxycephalotaxine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein synthesis by binding to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis . This mechanism is similar to that of other cephalotaxine alkaloids, such as homoharringtonine .

類似化合物との比較

11-Hydroxycephalotaxine is part of a broader class of cephalotaxine alkaloids, which include:

Cephalotaxine: The parent compound from which this compound is derived.

Homoharringtonine: A cephalotaxine ester with established clinical activity in treating hematological malignancies.

Cephalotaxine N-oxides: These derivatives have been identified from various Cephalotaxus species and exhibit different biological activities.

Compared to these similar compounds, this compound stands out due to its unique hydroxylation at the 11th position, which imparts distinct chemical and biological properties .

生物活性

11-Hydroxycephalotaxine is a notable alkaloid derived from the Cephalotaxus genus, particularly Cephalotaxus hainanensis, which has garnered attention for its diverse biological activities. This compound is part of a larger family of cephalotaxine-type alkaloids known for their potential therapeutic benefits, including anti-cancer and anti-inflammatory properties.

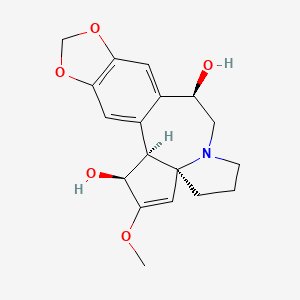

This compound has the molecular formula and a melting point ranging from 235°C to 242°C. Its structure includes a hydroxyl group at the 11-position, which is crucial for its biological activity. The compound's specific rotation is noted as (c 0.56, CHCl₃) .

Anticancer Activity

Research has demonstrated that cephalotaxine alkaloids exhibit significant anti-cancer properties. In particular, this compound has shown efficacy against various cancer cell lines. A study indicated that compounds derived from Cephalotaxus species, including this compound, possess cytotoxic effects against leukemia cells, attributed to their ability to inhibit protein synthesis at the ribosomal level .

| Compound | Type of Cancer | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Leukemia | 4.2 | Inhibition of protein synthesis |

| Homoharringtonine | Chronic Myeloid Leukemia | 5.0 | Ribosome inhibition |

Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can significantly reduce nitric oxide (NO) production in activated macrophages, indicating its potential as an anti-inflammatory agent. The compound's structure, particularly the hydroxyl groups, plays a crucial role in enhancing its inhibitory effects on inflammatory mediators .

Antimicrobial Activity

The antimicrobial activity of cephalotaxine derivatives has been explored against various pathogens. Studies suggest that these compounds can inhibit the growth of antibiotic-resistant bacteria, making them potential candidates for developing new antimicrobial agents .

Case Study: Anticancer Efficacy

A recent study focused on the anticancer properties of this compound involved treating human leukemia cell lines with varying concentrations of the compound. The results showed a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 4.2 µM, indicating potent activity against these cancer cells.

Case Study: Anti-Inflammatory Effects

In another investigation, macrophages were treated with LPS and IFN-γ to induce an inflammatory response before administering this compound. The findings revealed a significant reduction in NO production compared to untreated controls, highlighting its potential as a therapeutic agent in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. The presence of hydroxyl groups has been identified as critical for enhancing both anticancer and anti-inflammatory activities. Structure-activity relationship studies indicate that modifications at specific positions can either enhance or diminish the compound's efficacy .

特性

IUPAC Name |

(2S,3S,6R,12R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-22-15-7-18-3-2-4-19(18)8-12(20)10-5-13-14(24-9-23-13)6-11(10)16(18)17(15)21/h5-7,12,16-17,20-21H,2-4,8-9H2,1H3/t12-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCHXNLVRKQEGO-XKDXWZMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CC(C4=CC5=C(C=C4C3C1O)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C[C@]23CCCN2C[C@@H](C4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964343 | |

| Record name | 11-Hydroxycephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49686-55-7 | |

| Record name | Alkaloid B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkaloid B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Hydroxycephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。